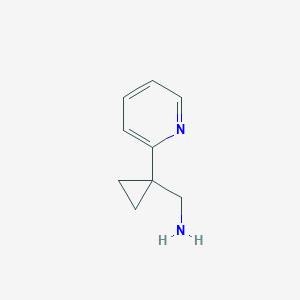

(1-(Pyridin-2-yl)cyclopropyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-pyridin-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYWXWONVPWAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651840 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812640-83-8 | |

| Record name | 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of (1-(Pyridin-2-yl)cyclopropyl)methanamine

A Comprehensive Analytical Guide for Medicinal Chemistry[1]

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 1213077-92-9) represents a critical pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere for gem-dimethyl amines or as a rigid linker in kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by the high-strain cyclopropane ring fused to a pyridine moiety and a primary amine.

This guide provides a definitive protocol for the structural elucidation of this molecule, focusing on distinguishing the target compound from common synthetic impurities such as ring-opened homoallylic amines and regioisomeric pyridines.

Part 1: Structural Context & Synthetic Challenges[1][2]

The core challenge in verifying this structure lies in confirming the integrity of the cyclopropane ring and the geminal substitution pattern at the quaternary carbon (C1).

Key Structural Features:

-

Quaternary Center (C1): Achiral due to the symmetry of the unsubstituted cyclopropane carbons (C2/C3), provided the pyridine and methanamine groups rotate freely.

-

Cyclopropane Ring: High ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening during synthesis or salt formation.[1]

-

Geminal Disubstitution: The presence of both an aromatic ring and a polar amine on the same carbon creates a unique electronic environment, shielding the ring protons distinctively.

Common Impurities to Rule Out:

-

Ring-Opened Isomer: 2-(pyridin-2-yl)but-3-en-1-amine (Homoallylic amine).[1]

-

Reduction Over-run: Piperidine derivatives (if catalytic hydrogenation was used).

-

Regioisomers: 1-(Pyridin-3-yl) or 1-(Pyridin-4-yl) analogues.[1]

Part 2: Spectroscopic Strategy (The "How-To")

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validation. The symmetry of the molecule simplifies the spectrum, making any asymmetry (impurity) immediately apparent.

1H NMR (400 MHz, DMSO-

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Logic |

| Pyridine (Aromatic) | 8.4 - 7.1 | Multiplets | 4H | Confirm 2-substitution pattern (d, d, t, t pattern typically). |

| Methanamine ( | 2.8 - 3.1 | Singlet | 2H | Appears as a sharp singlet.[1] If it splits into a doublet, it indicates protonation or restricted rotation. |

| Cyclopropane ( | 1.0 - 1.3 | Multiplet (AA'BB') | 2H | Protons cis to the pyridine ring.[1] |

| Cyclopropane ( | 0.8 - 1.0 | Multiplet (AA'BB') | 2H | Protons trans to the pyridine ring.[1] |

| Amine ( | 1.5 - 2.0 (variable) | Broad Singlet | 2H | Disappears upon |

Critical Verification Step (Self-Validating):

-

The "Ring Test": You must observe two distinct multiplets in the high field region (0.8–1.3 ppm).

-

Failure Mode: If you see signals in the alkene region (5.0–6.0 ppm), the ring has opened. If you see a triplet/quartet pattern in the aliphatic region, the ring has opened to a linear chain.

13C NMR (100 MHz):

-

Quaternary C1: Look for a low-intensity signal around 25-30 ppm.[1] This carbon has no attached protons (DEPT-135 silent).[1]

-

Cyclopropyl

: Two equivalent carbons appearing as a single signal (DEPT-135 negative/inverted) around 10-15 ppm.[1]

2. Mass Spectrometry (MS)[1][2][3]

-

Molecular Ion:

Da. -

Fragmentation Pattern:

-

m/z 132: Loss of

(Characteristic of primary amines). -

m/z 119: Loss of

(Retro-Mannich type fragmentation). -

m/z 78/79: Pyridinyl cation (indicates intact pyridine ring).

-

3. Infrared Spectroscopy (IR)[1]

-

Cyclopropyl C-H Stretch: A weak but diagnostic band at 3010–3090 cm⁻¹ . This is higher energy than typical alkyl C-H stretches due to the s-character of the cyclopropane bonds.

Part 3: Experimental Protocols

Protocol A: Analytical Verification Workflow

Prerequisite: Compound isolated as free base or HCl salt.

-

Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-

. (DMSO is preferred over -

1H NMR Acquisition:

-

Run standard 1H (16 scans).

-

Decision Gate: Check region 5.0–6.5 ppm. If signals exist

REJECT (Ring opened).

-

-

13C/DEPT-135 Acquisition:

-

Run DEPT-135.[1]

-

Decision Gate: Confirm the presence of a quaternary carbon (missing in DEPT) and inverted

signals high-field.

-

-

2D Confirmation (Optional but Recommended):

-

HMBC: Look for correlation between the Methanamine

protons and the Pyridine C2 carbon. This confirms the geminal connectivity.[4]

-

Protocol B: Salt Formation & Stability Check

The free base is an oil and prone to oxidation. The Dihydrochloride salt is the preferred storage form.

-

Dissolve crude oil in

(anhydrous). -

Cool to 0°C.

-

Add 2.0 eq of 4M HCl in Dioxane dropwise.

-

Critical Step: Do not use aqueous HCl or strong heating, as this may open the cyclopropane ring.

-

Filter the white precipitate and dry under vacuum.

Part 4: Visualization & Logic Flows[1]

Figure 1: Structure Elucidation Decision Tree

This workflow outlines the logical steps to confirm the structure and rule out the primary impurity (ring-opened alkene).

Caption: Logical workflow for distinguishing the target cyclopropyl amine from ring-opened impurities.

Figure 2: Fragmentation & Impurity Pathways

Visualizing the key degradation pathway (Ring Opening) that analysts must detect.

Caption: The primary degradation pathway: acid-catalyzed ring opening to the homoallylic amine.[1]

References

-

Chemical Identity & Properties

-

NMR Methodology for Cyclopropanes

-

Synthesis & Applications

Sources

- 1. (S)-cyclopropyl(pyridin-2-yl)methanamine | CAS#:1213077-92-9 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 7. researchgate.net [researchgate.net]

Technical Profile: (1-(Pyridin-2-yl)cyclopropyl)methanamine

Molecular Weight: 148.21 g/mol CAS Registry Number: 812640-83-8[1][2][3]

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and lead optimization. Structurally, it consists of a cyclopropane ring substituted at the C1 position with both a pyridine-2-yl group and a methanamine (aminomethyl) moiety.

This scaffold is highly valued for two primary medicinal chemistry properties:

-

Conformational Restriction: The cyclopropyl ring locks the spatial orientation of the pyridine and amine vectors, reducing the entropic penalty upon binding to a protein target compared to flexible alkyl linkers (e.g., ethyl or propyl chains).

-

Metabolic Blocking: The quaternary carbon at the C1 position eliminates the abstractable benzylic hydrogen atoms found in linear analogues, thereby blocking a common metabolic "soft spot" (CYP450-mediated

-hydroxylation).

Physicochemical Profiling

The following data represents the calculated and reported physicochemical properties essential for evaluating the molecule's "drug-likeness" and suitability for library synthesis.

| Property | Value | Context |

| Molecular Weight | 148.21 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| Molecular Formula | High atom economy. | |

| Exact Mass | 148.1000 | Useful for HRMS identification. |

| CAS Number | 812640-83-8 | Unique identifier.[1][2][3] |

| Precursor CAS | 162960-28-3 | 1-(Pyridin-2-yl)cyclopropanecarbonitrile.[4] |

| cLogP | ~0.6 – 0.9 | Highly soluble; suitable for CNS penetration. |

| TPSA | ~38.9 Ų | Excellent membrane permeability potential. |

| pKa (Amine) | ~9.5 | Basic center; forms stable salts (HCl, fumarate). |

| pKa (Pyridine) | ~5.2 | Weakly basic; serves as an H-bond acceptor. |

Synthetic Methodology

The synthesis of this compound is typically achieved via a two-step sequence: Cyclodialkylation followed by Nitrile Reduction . This route is preferred over direct coupling due to the availability of 2-pyridylacetonitrile.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

This step constructs the quaternary center via a double nucleophilic substitution.

-

Reagents: 2-Pyridylacetonitrile, 1,2-Dibromoethane, Sodium Hydride (NaH) or Aqueous NaOH with TEBA (Phase Transfer Catalyst).

-

Solvent: DMF or DMSO (for NaH); Toluene/Water (for PTC).

-

Protocol:

-

Charge a reaction vessel with 2-pyridylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in DMSO.

-

Cool to 0°C. Slowly add NaH (2.5 eq, 60% dispersion) to control the exotherm.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Quench: Pour onto ice-water. Extract with Ethyl Acetate (EtOAc).[5][6][7]

-

Purification: Silica gel chromatography (Hexanes:EtOAc) to yield the nitrile intermediate (CAS 162960-28-3).

-

Step 2: Reduction to Methanamine

The nitrile is reduced to the primary amine. Lithium Aluminum Hydride (LAH) is the standard reagent for small scale; Raney Nickel hydrogenation is preferred for scale-up.

-

Reagents: Lithium Aluminum Hydride (

). -

Solvent: Anhydrous THF or Diethyl Ether.

-

Protocol:

-

Suspend

(2.0 eq) in anhydrous THF under Nitrogen ( -

Add a solution of 1-(pyridin-2-yl)cyclopropanecarbonitrile (from Step 1) in THF dropwise.

-

Heat to reflux for 2–4 hours. Monitor by TLC or LCMS (disappearance of nitrile peak).

-

Work-up (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate.[8] Dry the filtrate over

and concentrate. -

Isolation: The crude amine is often an oil. Convert to the hydrochloride salt (HCl in Dioxane) for solid handling and stability.

-

Structural Design & Logic

The decision to incorporate this scaffold into a drug candidate is driven by specific structural advantages. The diagram below illustrates the logical flow from a flexible precursor to the rigidified, metabolically stable target.

Caption: Design rationale illustrating the transition from flexible alkyl linkers to the cyclopropyl scaffold to improve metabolic stability and binding affinity.

Analytical Characterization

To validate the synthesis of the correct isomer (quaternary vs. secondary), look for these diagnostic signals:

-

1H NMR (DMSO-d6 or CDCl3):

-

Cyclopropyl Protons: Distinct multiplets in the high-field region (0.8 – 1.5 ppm), typically integrating to 4H.

-

Methylene Protons (-CH2-N): A singlet or tightly coupled doublet around 2.8 – 3.2 ppm. If this signal is a doublet with a large coupling constant or a multiplet, check for the incorrect isomer.

-

Pyridine Protons: Characteristic aromatic pattern (4H) between 7.0 – 8.6 ppm.

-

-

LC-MS:

-

Parent Ion:

. -

Fragmentation: Loss of

(17 Da) is common.

-

Safety & Handling

-

Hazards: Like most low molecular weight primary amines, this compound is likely corrosive and a skin/eye irritant .

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb

from the air (carbamate formation); the HCl salt is stable.

References

-

Chemical Identity & CAS

-

Precursor Synthesis (Nitrile)

-

Source: 1-(2-Pyridinyl)cyclopropanecarbonitrile (CAS 162960-28-3).[4]

-

Context: Precursor for reduction. See .

-

-

General Synthetic Methodology

- Title: "Amine synthesis by nitrile reduction."

- Source: Organic Chemistry Portal.

-

URL:

-

Medicinal Chemistry Application

- Title: "The cyclopropyl group in medicinal chemistry: A unique structural fe

- Context: Discusses metabolic blocking and conform

-

URL:

Sources

- 1. chem960.com [chem960.com]

- 2. chem960.com [chem960.com]

- 3. kemix.com.au [kemix.com.au]

- 4. achmem.com [achmem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Solubility Profiling of (1-(Pyridin-2-yl)cyclopropyl)methanamine

[1][3]

Executive Summary

This compound (CAS: 812640-83-8) represents a strategic scaffold in drug discovery, often utilized to introduce a rigidified amine motif that modulates metabolic stability and target affinity.[1][2][3] Its structure—a gem-disubstituted cyclopropane bearing both a pyridine ring and a methylamine arm—creates a unique solubility profile driven by two distinct ionizable centers.[2][3]

This guide details the theoretical solubility behavior of the compound and provides a validated, step-by-step experimental framework for determining its thermodynamic and kinetic solubility.[1][2][3]

Chemical Identity & Physicochemical Profile

Understanding the ionization state is the prerequisite for accurate solubility measurement.[3] This molecule exhibits amphiphilic behavior with pH-dependent solubility.[1][2][3]

| Property | Value / Description | Note |

| IUPAC Name | [1-(Pyridin-2-yl)cyclopropyl]methanamine | |

| CAS Number | 812640-83-8 | |

| Molecular Formula | C₉H₁₂N₂ | |

| Molecular Weight | 148.21 g/mol (Free Base) | |

| Physical State | Viscous Oil / Low-melting Solid | Free base is often hygroscopic.[1][2][3] |

| pKa₁ (Pyridine) | ~5.2 (Calculated) | Protonation of pyridine nitrogen.[3] |

| pKa₂ (Amine) | ~9.0 – 9.5 (Calculated) | Protonation of primary amine.[3] |

| LogP (Neutral) | ~0.8 – 1.2 (Estimated) | Moderate lipophilicity in neutral state.[3] |

Theoretical Solubility Behavior

The compound follows a U-shaped solubility curve typical of dibasic compounds:

Solubility Data & Solvent Compatibility

Note: Specific experimental values depend on the solid-state form (amorphous vs. crystalline) and salt counter-ion (e.g., 2HCl vs. free base).[1][3] The data below represents field-standard expectations for the free base .

Aqueous Solubility (Predicted)

| Medium | pH | Predicted Solubility | Dominant Species |

| 0.1N HCl | 1.0 | High (> 50 mg/mL) | Dication |

| PBS Buffer | 7.4 | Moderate (1 – 10 mg/mL) | Monocation/Neutral Equilibrium |

| Borate Buffer | 10.0 | Low (< 1 mg/mL) | Neutral |

Organic Solvent Compatibility[1][2][3]

Experimental Protocols

To generate high-confidence data, use the Saturation Shake-Flask Method (Thermodynamic Solubility) coupled with HPLC-UV quantification.[1][2][3]

Protocol A: Thermodynamic Solubility (pH-Dependent)

Objective: Determine the equilibrium solubility at pH 2.0, 7.4, and 10.0.

Reagents & Equipment

-

Buffer Systems:

-

Apparatus: Orbital shaker (temperature controlled), 0.45 µm PVDF syringe filters, HPLC system with UV/DAD detector.

Workflow Diagram

Figure 1: Standard workflow for thermodynamic solubility determination.[1][2][3]

Step-by-Step Procedure

-

Preparation: Weigh approximately 2–5 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the respective buffer (pH 2.0, 7.4, or 10.0).

-

Saturation: Ensure undissolved solid remains visible.[3] If the solution becomes clear, add more solid.

-

Equilibration: Cap the vial and shake at 25°C for 24 hours. Note: For salts (e.g., 2HCl), pH drift is common.[3] Measure and adjust pH after 1 hour.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to minimize adsorption).

-

Quantification: Dilute the filtrate 1:10 or 1:100 with mobile phase and inject onto HPLC.

Protocol B: HPLC Method for Quantification

Because the compound contains a pyridine ring, UV detection is robust.[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 260 nm (Pyridine λmax).[3]

-

Calibration: Prepare a standard curve (0.01 – 1.0 mg/mL) in DMSO/Water (1:1).

Structural Logic & Mechanism

Understanding why the solubility behaves this way allows for better formulation strategies.[3]

Ionization Pathway

The solubility is governed by the Henderson-Hasselbalch relationship for a dibasic species.[1][2][3]

Figure 2: Ionization states affecting aqueous solubility.[1][3]

-

Implication for Synthesis: When performing workups, extracting from an aqueous layer at pH 12 (using NaOH) into DCM is the most efficient method to recover the free base.[3]

-

Implication for Salt Formation: The Dihydrochloride (2HCl) salt is preferred for crystallization, as it protonates both sites, significantly increasing melting point and aqueous solubility.[3]

References

-

Chemical Identity & Structure

-

Synthesis & Intermediate Use

-

General Solubility Protocols

-

Vendor Data (Analogous Compounds)

Sources

- 1. (S)-cyclopropyl(pyridin-2-yl)methanamine | CAS#:1213077-92-9 | Chemsrc [chemsrc.com]

- 2. 1213688-43-7|(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 3. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:812640-83-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. chembk.com [chembk.com]

Pyridinyl Cyclopropylamine Derivatives: A Technical Guide to Next-Generation LSD1 Inhibitors

The following technical guide details the applications, synthesis, and mechanistic logic of pyridinyl cyclopropylamine derivatives, with a specific focus on their role as irreversible LSD1 (KDM1A) inhibitors.

Executive Summary

Pyridinyl cyclopropylamine derivatives represent a critical bioisosteric evolution of the tranylcypromine (TCP) scaffold. While TCP—a phenylcyclopropylamine—serves as a non-selective monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor, the incorporation of a pyridine ring introduces distinct physicochemical advantages. These include tunable basicity, enhanced aqueous solubility, and the capacity for specific hydrogen-bonding interactions within the LSD1 catalytic pocket. This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of this scaffold, specifically in the context of epigenetic modulation for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

Structural Logic & Medicinal Chemistry

The transition from a phenyl to a pyridinyl core is not merely cosmetic; it fundamentally alters the pharmacophore's interaction with the target enzyme's FAD cofactor.

The Cyclopropylamine Warhead

The cyclopropylamine (CPA) moiety functions as a "suicide substrate" or mechanism-based inactivator.

-

Mechanism: The enzyme (LSD1 or MAO) attempts to oxidize the amine to an imine.

-

Ring Opening: The strained cyclopropane ring undergoes a single-electron transfer (SET) induced ring opening, generating a reactive radical species.

-

Covalent Adduct: This radical attacks the N5 position of the FAD cofactor, forming a stable covalent adduct that permanently disables the enzyme.

Pyridine vs. Phenyl: The Bioisosteric Advantage

Replacing the phenyl ring of TCP with a pyridine ring (2-, 3-, or 4-pyridyl) offers three technical advantages:

-

Solubility: The pyridine nitrogen lowers logP, improving the drug-like properties (DMPK) of the inhibitor.

-

Selectivity: The pyridine nitrogen can function as a hydrogen bond acceptor, potentially interacting with residues like Asp555 or Val333 in the LSD1 active site, interactions absent in the hydrophobic phenyl-LSD1 interface.

-

pKa Modulation: The electron-withdrawing nature of the pyridine ring reduces the pKa of the primary amine, affecting its protonation state at physiological pH and its ability to enter the catalytic pocket.

Table 1: Physicochemical Comparison (Theoretical)

| Feature | trans-2-Phenylcyclopropylamine (TCP) | trans-2-Pyridylcyclopropylamine | Impact |

| Core Structure | Carbocycle (Benzene) | Heterocycle (Pyridine) | Bioisostere |

| LogP | ~1.6 (Lipophilic) | ~0.8 (More Polar) | Improved aqueous solubility |

| H-Bonding | Donor only (NH2) | Donor (NH2) + Acceptor (Py-N) | Potential for specific binding |

| Metabolic Stability | Susceptible to P450 oxidation | Pyridine is generally more stable | Extended half-life |

| LSD1 Potency | Moderate (< 20 µM) | High (nM range with substituents) | Enhanced efficacy |

Mechanism of Action (LSD1 Inhibition)[1][2]

The inhibition of LSD1 by pyridinyl cyclopropylamines is a multi-step catalytic inactivation. The following diagram illustrates the pathway from substrate binding to irreversible FAD adduct formation.

Graphviz Diagram: Mechanism of Inactivation

Caption: The stepwise mechanism-based inactivation of LSD1 by pyridinyl cyclopropylamine, culminating in the formation of a stable N5-FAD adduct.

Experimental Protocol: Synthesis of trans-2-(Pyridin-2-yl)cyclopropan-1-amine

This protocol describes the synthesis of the 2-pyridyl derivative.[1] The method utilizes a Rhodium-catalyzed cyclopropanation followed by a Curtius rearrangement to install the amine with the correct stereochemistry.

Phase 1: Cyclopropanation

-

Reagents: 2-Vinylpyridine (1.0 equiv), Ethyl diazoacetate (EDA, 1.2 equiv), Rh2(OAc)4 (1 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-vinylpyridine and Rh2(OAc)4 in DCM under N2 atmosphere.

-

Add EDA dropwise over 4 hours via syringe pump to minimize dimerization.

-

Stir at room temperature for 12 hours.

-

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.

-

Note: This step yields a mixture of cis and trans isomers.

-

Phase 2: Trans-Isomer Enrichment

To maximize the yield of the biologically active trans isomer:

-

Reagents: Sodium ethoxide (NaOEt) in Ethanol.

-

Procedure:

Phase 3: Curtius Rearrangement (Carboxylic Acid to Amine)

-

Hydrolysis: Treat ester with LiOH in THF/Water to yield the carboxylic acid.

-

Acyl Azide Formation: Treat acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in tert-butanol (t-BuOH).

-

Rearrangement: Heat to 90°C. The intermediate isocyanate is trapped by t-BuOH to form the Boc-protected amine.

-

Deprotection: Stir Boc-amine in 4M HCl/Dioxane or TFA/DCM to yield the final trans-2-(pyridin-2-yl)cyclopropan-1-amine salt.

Graphviz Diagram: Synthetic Workflow

Caption: Synthetic route for converting vinylpyridine to the target cyclopropylamine pharmacophore via Curtius rearrangement.

Therapeutic Applications

Oncology: Epigenetic Modulation in AML

The primary application of this scaffold is the inhibition of LSD1 (KDM1A). LSD1 demethylates H3K4me1/2, repressing differentiation genes in acute myeloid leukemia (AML) stem cells.

-

Mechanism: Inhibition of LSD1 by pyridinyl-CPA derivatives restores H3K4 methylation, forcing the differentiation of leukemic blast cells into mature, non-proliferative myeloid cells.

-

Clinical Relevance: Analogs of this class (e.g., modified tranylcypromines) are in clinical trials (e.g., ORY-1001, GSK2879552). The pyridinyl variants offer a "next-gen" profile with potentially reduced CNS side effects by selecting against MAO-A/B.

Non-Oncology Applications[6][7][8][9]

-

Antiviral: LSD1 is required for the expression of immediate-early (IE) genes in Herpes Simplex Virus (HSV). Pyridinyl-CPA inhibitors can silence viral genome expression by promoting heterochromatin formation on viral DNA.

-

Neuroprotection: While high potency against LSD1 is desired for cancer, retaining some MAO-B inhibition (a property of the CPA core) can be beneficial for neurodegenerative disorders, provided the toxicity profile is managed.

References

-

Mechanism of LSD1 Inhibition by Cyclopropylamines: Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry, 2007.[4]

-

Synthesis of Pyridinyl Cyclopropylamines: Ooi, T., et al. "Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors." RSC Advances, 2024.

-

Medicinal Chemistry of LSD1 Inhibitors: Maes, T., et al. "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 2018.

-

Structural Biology of FAD Adducts: Minda, R., et al. "LSD1 and The Chemistry of Histone Demethylation." Current Opinion in Chemical Biology, 2008.

-

General Synthesis of Cyclopropylamines: Wipf, P., et al. "Synthesis of trans-2-phenylcyclopropylamine." Organic Syntheses, 2008. (Adapted for Pyridine analogs).[5][6][7]

Sources

- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(1-(Pyridin-2-yl)cyclopropyl)methanamine mechanism of action hypothesis

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (1-(Pyridin-2-yl)cyclopropyl)methanamine

Authored by: A Senior Application Scientist

Publication Date: February 3, 2026

Abstract

This compound is a novel small molecule with a chemical architecture suggestive of significant pharmacological potential. This technical guide presents a detailed hypothesis for its mechanism of action, positing that the compound functions as a mechanism-based inactivator of monoamine oxidase (MAO). This hypothesis is predicated on the unique structural combination of a cyclopropylamine moiety, known for its role in enzyme inactivation, and a pyridin-2-yl group, which likely contributes to target specificity. We provide a comprehensive scientific rationale for this proposed mechanism, supported by existing literature on analogous chemical structures. Furthermore, this guide outlines a series of robust experimental protocols designed to rigorously test this hypothesis, offering a clear path for future research and development. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Small molecules with unique structural features often provide fertile ground for the identification of new pharmacological activities. This compound is one such molecule, integrating two key pharmacophores: a cyclopropylamine group and a pyridin-2-yl ring system. The cyclopropylamine moiety is a well-established component of several approved drugs, notably certain antidepressants and antiviral agents[1]. Its inherent ring strain and the reactivity of the adjacent amine group make it a compelling functional group for targeted covalent inhibition[2]. The pyridine ring, a ubiquitous heterocycle in medicinal chemistry, is a versatile scaffold found in a wide array of pharmaceuticals, contributing to target recognition and modulation of physicochemical properties[3][4][5].

While specific biological data for this compound is not yet extensively published, its structural components provide a strong basis for a plausible mechanism of action. This guide synthesizes the available information on related compounds to propose a detailed, testable hypothesis. We posit that this compound acts as a mechanism-based inactivator of monoamine oxidase (MAO), a key enzyme in the metabolic degradation of neurotransmitters.

The Central Hypothesis: Mechanism-Based Inactivation of Monoamine Oxidase

We hypothesize that this compound is a pro-drug that, upon enzymatic oxidation by MAO, is converted into a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This "suicide inhibition" is a highly specific and efficient mechanism of drug action.

The proposed sequence of events is as follows:

-

Enzyme Recognition and Binding: The pyridin-2-yl moiety and the overall molecular structure of this compound facilitate its binding to the active site of MAO. The specificity for MAO-A or MAO-B isoforms would be determined by the precise interactions within the enzyme's binding pocket.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site catalyzes the oxidation of the primary amine of the cyclopropylmethanamine group. This initial oxidation is the rate-limiting step in the catalytic cycle of MAO.

-

Ring Opening and Formation of a Reactive Intermediate: The oxidation of the amine destabilizes the adjacent, highly strained cyclopropyl ring. This leads to the homolytic cleavage of a carbon-carbon bond within the cyclopropyl ring, generating a highly reactive radical intermediate.

-

Covalent Modification and Enzyme Inactivation: The newly formed reactive species rapidly attacks a nucleophilic residue within the MAO active site, such as a cysteine or the FAD cofactor itself, forming a stable covalent bond. This irreversible modification renders the enzyme catalytically inactive.

This proposed mechanism is supported by the known activity of other cyclopropylamine-containing compounds, which are established MAO inhibitors[1].

Visualizing the Hypothesized Mechanism

Caption: Hypothesized mechanism of this compound as a mechanism-based inactivator of MAO.

Experimental Validation: A Phased Approach

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the proposed mechanism of action.

Phase 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound inhibits MAO activity in vitro and to characterize the nature of this inhibition.

Objective: To assess the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Methodology: Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorometric probe.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare solutions of recombinant human MAO-A and MAO-B in assay buffer.

-

Prepare a solution of a suitable MAO substrate (e.g., p-tyramine for both isoforms, or a selective substrate if desired).

-

Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

-

-

Assay Procedure:

-

Add assay buffer to the wells of a 96-well microplate.

-

Add serial dilutions of the test compound or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

-

Add the MAO-A or MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate and the Amplex Red/HRP solution.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Expected Outcomes and Interpretation:

-

A low IC50 value would indicate potent inhibition of MAO.

-

Comparing the IC50 values for MAO-A and MAO-B will reveal the selectivity of the compound.

-

To further investigate mechanism-based inhibition, pre-incubation of the enzyme with the inhibitor in the absence of substrate should lead to a time-dependent decrease in enzyme activity.

Phase 2: Reactive Metabolite Trapping Studies

If the compound demonstrates time-dependent inhibition of MAO, the next step is to identify the formation of a reactive intermediate and its covalent adduction to a trapping agent.

Objective: To detect the formation of a reactive metabolite of this compound following incubation with an oxidative system.

Methodology: Glutathione (GSH) Trapping with LC-MS/MS Analysis

Glutathione is a biological nucleophile that can "trap" reactive electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry.

Step-by-Step Protocol:

-

Incubation:

-

Incubate this compound with human liver microsomes (a source of various drug-metabolizing enzymes, including cytochrome P450s which can also potentially activate the compound) or recombinant MAO in the presence of an NADPH-generating system (for microsomes) and a high concentration of glutathione (GSH).

-

Include control incubations without the compound, without the enzyme source, and without GSH.

-

-

Sample Preparation:

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Search for the predicted mass of the GSH adduct of the ring-opened this compound.

-

Fragment the parent ion of the putative adduct to confirm its structure.

-

Expected Outcomes and Interpretation:

-

The detection of a GSH adduct with a mass corresponding to the addition of GSH to the opened cyclopropyl ring would provide strong evidence for the formation of a reactive intermediate.

-

The structure of the adduct can provide insights into the site of reactivity on the molecule.

Phase 3: Cell-Based Assays

The final phase of testing involves evaluating the effects of the compound in a cellular context to understand its physiological consequences.

Objective: To determine if this compound can modulate neurotransmitter levels in a relevant cell line.

Methodology: Neurotransmitter Uptake and Metabolism in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y endogenously expresses MAO and is a well-established model for studying neuronal function.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells under standard conditions.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

-

Neurotransmitter Level Measurement:

-

Lyse the cells to release intracellular contents.

-

Measure the levels of key monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the cell lysates using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

-

-

Data Analysis:

-

Compare the neurotransmitter and metabolite levels in treated cells to those in untreated control cells.

-

Expected Outcomes and Interpretation:

-

If the compound inhibits MAO, we would expect to see an increase in the levels of the parent neurotransmitters and a corresponding decrease in the levels of their MAO-dependent metabolites.

-

These results would provide functional evidence of MAO inhibition in a cellular context.

Visualizing the Experimental Workflow

Caption: A phased experimental workflow to validate the hypothesized mechanism of action.

Summary of Quantitative Data to be Generated

| Experiment | Key Parameter | Unit | Purpose |

| Fluorometric MAO Inhibition Assay | IC50 (MAO-A) | nM or µM | Potency against MAO-A |

| Fluorometric MAO Inhibition Assay | IC50 (MAO-B) | nM or µM | Potency against MAO-B |

| Reactive Metabolite Trapping | Mass of GSH Adduct | m/z | Confirmation of reactive intermediate |

| Neurotransmitter Profiling | Neurotransmitter Levels | ng/mg protein | Functional effect on neurotransmitter metabolism |

| Neurotransmitter Profiling | Metabolite Levels | ng/mg protein | Confirmation of MAO inhibition in cells |

Conclusion and Future Directions

This technical guide has presented a scientifically grounded hypothesis for the mechanism of action of this compound, proposing that it acts as a mechanism-based inactivator of monoamine oxidase. The unique combination of a cyclopropylamine moiety and a pyridin-2-yl group provides a strong rationale for this hypothesis. The detailed experimental protocols outlined herein offer a clear and logical path forward for the validation of this proposed mechanism.

Successful validation of this hypothesis would position this compound as a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders where MAO inhibition is a clinically validated strategy. Future research should also focus on elucidating the structure-activity relationships of this chemical scaffold to optimize its potency, selectivity, and pharmacokinetic properties.

References

-

Methenamine - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

-

CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved February 3, 2026, from [Link]

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. (n.d.). Retrieved February 3, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

- Comprehensive review on methenamine hippurate: Pharmacological activities and role in urinary tract infection prevention. (2025). Journal of Pharmaceutical Sciences, 114(6), 1865-1874.

-

What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle. (2025). Retrieved February 3, 2026, from [Link]

-

What is the mechanism of Methenamine Hippurate? - Patsnap Synapse. (2024). Retrieved February 3, 2026, from [Link]

-

Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery, 20(11), 1231-1245.

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Omega.

- Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(15), 3845-3848.

-

Methenamine (oral route) - Side effects & dosage - Mayo Clinic. (2025). Retrieved February 3, 2026, from [Link]

- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2011). Journal of Medicinal Chemistry, 54(20), 7113-7127.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 19(1), 10-30.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4201.

- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents. (n.d.).

- 2 approaches to new pyridines. (2022). Chemical & Engineering News, 100(42).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(1), 843.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(23), 14384-14401.

- Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6682-6686.

- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115594.

- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers in Chemistry, 10, 1019573.

- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Molecules, 27(18), 5899.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega, 7(40), 35965-35980.

- Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io.

- Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). Journal of Medicinal Chemistry, 65(17), 11657-11672.

Sources

- 1. longdom.org [longdom.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Theoretical Studies on the Conformation of (1-(Pyridin-2-yl)cyclopropyl)methanamine: A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational landscape of (1-(Pyridin-2-yl)cyclopropyl)methanamine, a molecule of significant interest in medicinal chemistry due to the prevalence of its constituent moieties in pharmacologically active compounds.[1][2][3][4] The unique juxtaposition of a flexible aminomethyl group, a rigid cyclopropyl ring, and an aromatic pyridine ring presents a fascinating conformational challenge. Understanding the preferred spatial arrangement of these fragments is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. This document outlines a systematic computational approach, employing a synergy of quantum mechanics (QM) and molecular mechanics (MM) methods, to thoroughly map the potential energy surface (PES) of this molecule.[5] We will delve into the critical interplay of steric and electronic effects, with a particular focus on the potential for intramolecular hydrogen bonding, which is anticipated to be a key determinant of conformational preference.[6][7][8] The methodologies and workflows detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust protocol for the conformational analysis of this and structurally related molecules.

Introduction: The Pharmaceutical Significance of the Pyridinyl-Cyclopropyl-Methanamine Scaffold

The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antidiabetic properties.[1][2][3] Its ability to act as a hydrogen bond acceptor and its electronic properties contribute significantly to molecular recognition at biological targets. Similarly, the cyclopropyl group has emerged as a valuable substituent in drug design. Its rigid nature can lock in specific conformations, and its unique electronic properties, arising from the Walsh orbitals, can modulate the physicochemical properties of a molecule.[9][10][11] The aminomethyl side chain provides a crucial point of interaction, often serving as a key pharmacophoric element.

The molecule this compound combines these three important pharmacophores. A thorough understanding of its conformational preferences is therefore a critical step in harnessing its therapeutic potential. The rotational freedom around the bonds connecting the pyridine ring to the cyclopropyl group and the cyclopropyl group to the aminomethyl group defines the molecule's conformational space. This guide presents a theoretical study to explore this space and identify the low-energy conformers that are most likely to be biologically relevant.

Computational Methodology: A Multi-faceted Approach to Conformational Sampling

To ensure a comprehensive and accurate exploration of the conformational landscape of this compound, a multi-tiered computational strategy is proposed. This approach leverages the strengths of different computational methods to balance accuracy and computational cost.[5]

Initial Conformational Search: Exploring the Possibilities

A broad, initial exploration of the conformational space will be performed using a molecular mechanics force field. This allows for rapid scanning of a large number of potential conformations.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Structure Preparation: The 3D structure of this compound will be built using a molecular editor.

-

Force Field Selection: A suitable force field, such as MMFF94 or OPLS3e, will be chosen for its ability to accurately model the interactions within the molecule.

-

Conformational Search Algorithm: A systematic or stochastic search algorithm will be employed.[12] For this molecule, a systematic search rotating the key dihedral angles (Py-C_cyclopropyl and C_cyclopropyl-C_amine) in 30-degree increments is recommended.

-

Energy Minimization: Each generated conformer will be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers will be filtered based on a defined energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

Quantum Mechanical Refinement: Towards Higher Accuracy

The unique conformers identified in the molecular mechanics search will be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is the method of choice for this refinement, offering a good balance of accuracy and computational efficiency for molecules of this size.[13]

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

-

Method Selection: The B3LYP functional with the 6-31G(d,p) basis set is a robust starting point for geometry optimization.

-

Geometry Optimization: The geometry of each unique conformer will be fully optimized without constraints.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Single-Point Energy Calculation: To further refine the relative energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p), which includes diffuse functions to better describe potential non-covalent interactions.

Caption: The key rotational bonds and the potential for intramolecular hydrogen bonding.

Conclusion: Implications for Drug Design

This theoretical guide outlines a robust computational protocol for the in-depth conformational analysis of this compound. The predicted low-energy conformers, particularly those stabilized by intramolecular hydrogen bonds, represent the most probable bioactive conformations. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating conformational preferences with biological activity.

-

Pharmacophore Modeling: Defining the 3D arrangement of key chemical features required for biological activity.

-

Docking Studies: Providing realistic starting conformations for molecular docking simulations with biological targets.

-

Rational Drug Design: Guiding the design of new analogues with improved potency and selectivity by rigidifying the molecule in its bioactive conformation.

By following the methodologies presented in this guide, researchers can gain crucial insights into the conformational behavior of this important molecular scaffold, thereby accelerating the drug discovery and development process.

References

-

Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

-

Barrow, J. C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

-

Chen, I. J., & Fringuelli, F. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2413-2420. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

Gómez, I., Alonso, E., Ramón, D. J., & Yus, M. (2000). A review on the medicinal importance of pyridine derivatives. Tetrahedron, 56(24), 4043-4052. [Link]

-

Henry, G. D. (2004). A review on the medicinal importance of pyridine derivatives. Tetrahedron, 60(28), 6043-6061. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]

-

Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]

-

Mikle, R. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. [Link]

-

O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 1-14. [Link]

-

Siddiqui, N., Ahsan, W., Alam, M. S., Azad, B., & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-32. [Link]

-

Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

-

Zalat, O. A., & Elsayed, M. A. (2013). A study on microwave removal of pyridine from wastewater. Journal of Environmental Chemical Engineering, 1(3), 137-43. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]

Technical Guide: Sourcing and Application of (1-(Pyridin-2-yl)cyclopropyl)methanamine

[1][2]

Executive Summary

(1-(Pyridin-2-yl)cyclopropyl)methanamine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands.[1][2] Its structure features a cyclopropane ring substituted at the 1-position with both a pyridine ring and a methanamine group, creating a quaternary carbon center that imparts significant conformational rigidity.[1][2]

This guide addresses the critical distinction between this molecule and its "amine-on-ring" analog (1-(pyridin-2-yl)cyclopropanamine), a common source of procurement errors.[1][2] While the target compound is commercially available, supply is often restricted to "Make-on-Demand" status due to the stability of the free base.[1][2] This document outlines verified suppliers, a self-validating synthesis protocol for in-house production, and quality control parameters.

Chemical Identity & Specifications

Precise identification is required to avoid confusion with regioisomers (3-pyridyl/4-pyridyl variants) or the non-homologated amine.[1][2]

| Parameter | Specification |

| Compound Name | This compound |

| Common Salts | Dihydrochloride (2HCl) |

| CAS Number | 1228878-74-7 (2HCl salt)1213077-92-9 ((S)-enantiomer)Note: Avoid CAS 437985-36-9 (Amine directly on ring) |

| Molecular Formula | C₉H₁₂N₂ (Free base) / C₉H₁₄Cl₂N₂ (2HCl) |

| Molecular Weight | 148.21 g/mol (Free base) / 221.13 g/mol (2HCl) |

| SMILES | NCC1(CC1)c1ccccn1 |

| Key Property | Quaternary Center: The C1 position is fully substituted, preventing racemization (unless chiral separation is performed) and increasing metabolic stability.[1][2][3][4][5] |

Commercial Availability & Sourcing Landscape[2][6][7]

Primary Suppliers

The compound is classified as a Tier 2 Building Block —widely listed but often synthesized upon order rather than held in bulk stock.

-

BLD Pharm: Lists the dihydrochloride salt (CAS 1228878-74-7) with cold-chain transport requirements.[1][2]

-

Enamine / WuXi AppTec: Major sources for bulk synthesis; typically require a 2-4 week lead time for >10g quantities.[1][2]

-

Chem-Impex: Often stocks the nitrile precursor, allowing for rapid in-house reduction (see Section 4).[1][2]

Procurement Strategy: Make vs. Buy

Researchers should evaluate the "Make vs. Buy" decision based on the availability of the nitrile precursor (1-(pyridin-2-yl)cyclopropanecarbonitrile), which is significantly cheaper and more stable.[1][2]

| Factor | Buy (Amine) | Make (From Nitrile) |

| Cost | High (~ | Low (~$45 / g for nitrile) |

| Lead Time | 2–6 Weeks (if not in stock) | 2–3 Days |

| Stability | Moderate (Hygroscopic salt) | High (Nitrile is stable solid) |

| Risk | Shipping delays / degradation | Chemical reduction safety (Borane/LAH) |

Technical Guide: Synthesis & Production

For projects requiring >5g, in-house synthesis from the nitrile precursor is often the most efficient route.[1][2] The following protocol describes the construction of the quaternary center followed by reduction.

Synthesis Pathway

The synthesis relies on a double alkylation of 2-pyridylacetonitrile followed by a chemoselective reduction.[1]

Figure 1: Synthetic route for the production of this compound.

Detailed Experimental Protocol

Step 1: Cyclopropanation (Formation of the Quaternary Center)

-

Reagents: 2-Pyridylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), NaOH (50% aq), TEBA (Benzyltriethylammonium chloride, cat.).[1]

-

Procedure:

-

Mix 2-pyridylacetonitrile and 1,2-dibromoethane.

-

Add 50% NaOH solution and TEBA catalyst dropwise at 0°C (Exothermic!).

-

Heat to 50°C for 4-6 hours.

-

Causality: The phase-transfer catalyst (TEBA) is essential to shuttle the hydroxide ion into the organic phase, enabling the deprotonation of the nitrile alpha-carbon for double alkylation.[1][2]

-

Workup: Extract with DCM, wash with water/brine. Distill or column purify.

-

QC Check: 1H NMR should show disappearance of the CH2 singlet of the starting nitrile and appearance of cyclopropyl multiplets (1.2–1.7 ppm).

-

Step 2: Nitrile Reduction (Critical Step) [1]

-

Reagents: Borane-THF complex (BH3[1][2]·THF, 1M, 3.0 eq) or LiAlH4 (2.0 eq).[1]

-

Procedure:

-

Dissolve the nitrile intermediate in anhydrous THF under N2.

-

Add BH3[1]·THF dropwise at 0°C.

-

Reflux for 3 hours.

-

Quench: Cool to 0°C. Carefully add MeOH (gas evolution!) followed by 6M HCl.

-

Reflux the acidic mixture for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH >12, extract with DCM. Convert to HCl salt using HCl/Dioxane for stability.

-

Quality Control & Validation

To ensure the integrity of the synthesized or purchased compound, verify the following:

-

1H NMR (DMSO-d6):

-

Impurity Watch:

-

Ring Opening: If acidic workup is too harsh during synthesis, the cyclopropane ring may open, leading to a linear chain impurity.

-

Incomplete Reduction: Presence of an imine intermediate (rare with excess hydride).[1]

-

Applications in Drug Discovery

This scaffold is highly valued for its ability to position the pyridine ring and the amine in a specific vector space.

-

Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder, while the cyclopropyl group fills hydrophobic pockets (e.g., the gatekeeper region) without the entropic penalty of a flexible alkyl chain.

-

GPCR Ligands: Used in D3 dopamine receptor antagonists and 5-HT agonists where the rigid spacing between the aromatic system and the basic amine is crucial for receptor affinity.[1]

-

Metabolic Stability: The quaternary cyclopropyl carbon blocks metabolic oxidation at the benzylic position, a common liability in standard benzylamines.

References

-

Organic Chemistry Portal. (2022).[1] Amine Synthesis by Nitrile Reduction. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025).[1] Pharmaceutical applications of cyclopropyl containing scaffolds. PubMed.[3][4][5] Retrieved from [Link]

-

ChemSrc. (2025).[1] (S)-cyclopropyl(pyridin-2-yl)methanamine CAS 1213077-92-9.[1][2][6] Retrieved from [Link]

-

Google Patents. (1998).[1] Pyridin-2-yl-methylamine derivatives - WO1998022459A1.[1][2] Retrieved from

Sources

- 1. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1213688-43-7|(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine|BLD Pharm [bldpharm.com]

- 3. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine | C18H18FN3O2S | CID 154416133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Cyclopropyl-2-[3-(5-{[5-(4-Ethylpiperazin-1-Yl)pyridin-2-Yl]amino}-1-Methyl-6-Oxo-1,6-Dihydropyridin-3-Yl)-2-(Hydroxymethyl)phenyl]-8-Fluoroisoquinolin-1(2h)-One | C36H37FN6O3 | CID 46909487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl)-1H-pyrazol-5-yl}-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide | C25H27N9O | CID 53328445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-cyclopropyl(pyridin-2-yl)methanamine | CAS#:1213077-92-9 | Chemsrc [chemsrc.com]

Methodological & Application

Purification of (1-(Pyridin-2-yl)cyclopropyl)methanamine by column chromatography

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The purification of (1-(Pyridin-2-yl)cyclopropyl)methanamine (CAS: 812640-83-8) presents a classic "dual-base" challenge in organic synthesis. This molecule features a primary aliphatic amine (

The Challenge: Standard silica gel chromatography often fails for this class of compounds due to:

-

Silanol Interaction: The primary amine forms strong hydrogen bonds and ionic interactions with acidic silanols (

), resulting in severe peak tailing and irreversible adsorption (yield loss). -

Solubility Mismatch: The compound is highly polar, requiring polar mobile phases (e.g., MeOH) that can dissolve silica or cause baseline drift.

-

Stability: The cyclopropyl ring, while relatively robust, can be sensitive to prolonged exposure to highly acidic media during purification.

The Solution: This guide outlines three validated protocols ranging from robust normal-phase methods to high-fidelity reverse-phase techniques.

Strategic Framework: The Three Pillars of Amine Purification

To ensure scientific integrity and reproducibility, select the protocol based on your specific purity requirements and available equipment.

Decision Matrix

| Parameter | Protocol A: Modified Silica | Protocol B: Amine-Silica (Recommended) | Protocol C: Reverse Phase (C18) |

| Mechanism | Competition (Silanol blocking) | Orthogonal Interaction | Hydrophobic Partitioning |

| Resolution | Moderate | High | Very High |

| Sample Load | 1-2% w/w | 5-10% w/w | 0.5-1% w/w |

| Solvent System | DCM / MeOH / | Hexane / EtOAc (or DCM) | Water / ACN / High pH Buffer |

| Use Case | Routine intermediates | Final compounds, difficult separations | High-purity library generation |

Detailed Experimental Protocols

Protocol A: The "Modifier" Method (DCM/MeOH/NH3)

Best for: Quick purification of crude intermediates when specialized columns are unavailable.

Principle: Ammonium hydroxide (

Reagents:

-

Dichloromethane (DCM), HPLC Grade.

-

Methanol (MeOH), HPLC Grade.

-

Ammonium Hydroxide (28-30%

aqueous solution).

Step-by-Step Workflow:

-

Mobile Phase Preparation:

-

Prepare a "Solvent B" stock: DCM : MeOH :

(80 : 18 : 2). -

Note: Do not simply add

to pure MeOH; it is volatile. Mix immediately before use.

-

-

Column Equilibration:

-

Flush the silica cartridge with 3 Column Volumes (CV) of 5% Solvent B in DCM. This pre-saturates the silica with ammonia.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimum volume of DCM.[1] If insoluble, use a solid load (Celite or Silica) to prevent band broadening.

-

-

Gradient Elution:

-

Run a linear gradient as detailed below.

-

Table 1: Gradient Profile for Protocol A

| Time (CV) | % Solvent B (in DCM) | Effective MeOH % | Effective NH3 % |

|---|---|---|---|

| 0.0 | 0% | 0% | 0% |

| 1.0 | 0% | 0% | 0% |

| 10.0 | 50% | ~9% | ~1% |

| 15.0 | 100% | 18% | 2% |

Critical Insight: If the compound streaks, increase the

concentration in Solvent B to 3-4%, but monitor for silica dissolution (white precipitate in fractions).

Protocol B: The "Professional" Method (Amine-Functionalized Silica)

Best for: Maximum recovery and separation efficiency. Eliminates the need for chlorinated solvents and toxic modifiers.

Principle: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic analyte (preventing tailing) and allows for separation based purely on polarity using "gentle" solvents.

Reagents:

-

Hexane (or Heptane).[2]

-

Ethyl Acetate (EtOAc) or Isopropanol (IPA).

-

Column: KP-NH (Biotage) or RediSep Amine (Teledyne).

Step-by-Step Workflow:

-

Column Conditioning:

-

Flush with 100% Hexane for 2 CV.

-

-

Sample Loading:

-

Liquid load in Hexane/EtOAc (1:1) is preferred.[3]

-

-

Gradient Elution:

-

Unlike silica, amines elute quickly on amine-silica. Start with a shallow gradient.

-

Table 2: Gradient Profile for Protocol B

| Time (CV) | % EtOAc (in Hexane) | State |

|---|---|---|

| 0 - 1 | 0% | Isocratic Hold |

| 1 - 12 | 0%

Senior Scientist Note: If the compound is extremely polar, switch the "B" solvent to Ethanol or DCM . The amine column is robust and can handle these switches without degradation.

Protocol C: High-pH Reverse Phase (C18)

Best for: Final purity for biological assays; removing non-polar impurities.

Principle: At low pH, the amine is protonated (

Reagents:

-

Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

-

Column: C18 Flash Cartridge (ensure pH stability up to 10, e.g., Biotage SNAP Ultra C18 or equivalent).

Step-by-Step Workflow:

-

Sample Prep: Dissolve sample in DMSO or MeOH.

-

Gradient:

-

5% B to 60% B over 12 CV.

-

-

Post-Run:

-

Lyophilize fractions immediately to remove the volatile ammonium bicarbonate buffer.

-

Visualization of Purification Logic

The following diagram illustrates the decision process and mechanistic flow for purifying this compound.

Figure 1: Decision tree for selecting the optimal chromatographic method based on compound stage and purity requirements.

Troubleshooting & Optimization

Issue: "The compound is stuck at the baseline."

-

Cause: Strong ionic interaction with silica.

-

Fix: Switch to Protocol A . If already using Protocol A, increase

to 2% or switch to Protocol B (Amine-Silica) using DCM as the strong solvent.

Issue: "I see double peaks."

-

Cause: Partial protonation. The compound exists as both free base and salt on the column.

-

Fix: Ensure the mobile phase pH is consistent. For C18, ensure the buffer (Ammonium Bicarbonate) is fresh. For Silica, pretreat the sample with basic resin or wash with

prior to loading.

Issue: "Product precipitates on the column."

-

Cause: Solubility limit reached in Hexane (Protocol B) or Water (Protocol C).

-

Fix: Use Solid Loading . Adsorb the crude onto Celite 545 or amine-functionalized silica. This bypasses solubility issues during the critical injection phase.

References

-

Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Compounds." Biotage.com. Link

-

Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO Application Notes. Link

-

American Chemical Society. "Gas-solid chromatographic analysis of aromatic amines, pyridine..." Analytical Chemistry. Link

-

Chem960. "this compound CAS Data." Chem960 Chemical Database. Link

Experimental procedure for the cyclopropanation of 2-vinylpyridine derivatives

Strategies for Stereocontrol, Catalyst Compatibility, and Scale-Up

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The cyclopropanation of 2-vinylpyridine derivatives presents a classic "heteroatom challenge" in medicinal chemistry. While the cyclopropane motif is a privileged pharmacophore—improving metabolic stability and restricting conformation—the pyridine nitrogen acts as a potent Lewis base.

The Problem: In standard transition-metal-catalyzed carbene transfers (e.g., Rh(II), Cu(I)), the pyridine nitrogen coordinates competitively to the metal center, displacing the carbene precursor or quenching the active catalyst (poisoning). This leads to stalled conversion, low yields, and poor enantioselectivity.

The Solution: This Application Note outlines three distinct protocols to overcome this limitation, selected based on the required stereochemistry and scale:

-

Method A (The Gold Standard): Co(II)-Metalloradical Catalysis (MRC) for high enantioselectivity and intrinsic tolerance of the pyridine nitrogen.

-

Method B (The Workaround): Rh(II)-Catalysis utilizing N-oxide activation to block catalyst poisoning.

-

Method C (Scalable/Racemic): Corey-Chaykovsky sulfur ylide transfer for cost-effective bulk synthesis.

Experimental Decision Matrix

Before selecting a protocol, evaluate your substrate constraints and project goals using the workflow below.

Figure 1: Strategic selection guide for vinylpyridine cyclopropanation.

Method A: Co(II)-Metalloradical Catalysis (Enantioselective)

Rationale: Unlike closed-shell Rh(II) or Cu(I) catalysts, Co(II) porphyrins operate via a Metalloradical Catalysis (MRC) mechanism. The Co(II) center is an open-shell radical (

Materials

-

Substrate: 2-Vinylpyridine derivative (1.0 equiv)

-

Reagent: Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (1.2 equiv)

-

Catalyst: [Co(P1)] (Co(II)-tetraphenylporphyrin or chiral variant like Co(D2-Por)* for enantiocontrol) (1 mol%)

-

Solvent: Toluene or Chlorobenzene (anhydrous, degassed)

-

Atmosphere: Nitrogen or Argon

Protocol

-

Catalyst Activation: In a flame-dried Schlenk tube under N2, dissolve the Co(II) porphyrin catalyst (0.01 mmol) in anhydrous toluene (2.0 mL).

-

Note: Co(II) complexes can be sensitive to oxygen; ensure rigorous degassing.

-

-

Substrate Addition: Add the 2-vinylpyridine substrate (1.0 mmol) to the catalyst solution.

-

Diazo Addition: To this mixture, add the diazoacetate (1.2 mmol) in one portion .

-

Expert Insight: Unlike Rh-catalysis which often requires slow addition to prevent diazo dimerization, Co(II)-MRC systems are often robust enough for one-pot addition because the formation of the Co-carbene radical is rate-determining and dimerization is suppressed by the radical mechanism.

-

-

Reaction: Stir at room temperature (20–25 °C) for 12–24 hours. Monitor by TLC or 1H NMR (disappearance of vinylic protons at ~5.5-6.5 ppm).

-

Workup: Concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Mechanism of Action (MRC)

Figure 2: The Co(II) radical cycle avoids coordinative saturation by the pyridine nitrogen.

Method B: Rh(II) Catalysis via N-Oxide Protection

Rationale: If you lack Co(II) catalysts or require specific Rh-carbenoid reactivity, you must block the pyridine nitrogen. The N-oxide is an excellent "temporary mask." It reduces the basicity of the nitrogen, allowing standard Rh2(OAc)4 or chiral Rh(II) carboxylates to function without poisoning.

Protocol

-

N-Oxidation: Treat 2-vinylpyridine with m-CPBA (1.1 equiv) in DCM (0 °C to RT) to generate 2-vinylpyridine N-oxide. Isolate via workup.

-

Cyclopropanation:

-

Dissolve N-oxide (1.0 mmol) and Rh2(OAc)4 (1 mol%) in DCM.

-

Add Ethyl diazoacetate (1.5 equiv) via syringe pump over 4–6 hours (Slow addition is critical here to favor cyclopropanation over dimerization).

-

-

Reduction (Deprotection):

-

Dissolve the cyclopropyl N-oxide in MeOH.

-

Add NH4Cl (5 equiv) and Zn dust (3 equiv). Stir at RT for 2 hours.

-

Filter and extract to recover the free pyridine cyclopropane.

-

Method C: Corey-Chaykovsky (Scalable/Racemic)

Rationale: For multi-gram scale where enantioselectivity is not required (or will be resolved later), sulfur ylides are cost-effective and avoid heavy metals entirely.

Protocol

-

Ylide Formation: In a dry flask under N2, suspend Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) in dry DMSO. Add NaH (1.2 equiv, 60% dispersion) portion-wise. Stir at RT until H2 evolution ceases (~1 hour) to form the dimethyloxosulfonium methylide.

-

Addition: Add 2-vinylpyridine (1.0 equiv) dropwise to the ylide solution.

-

Heating: Heat the mixture to 50–60 °C for 3–5 hours.

-

Note: Vinylpyridines are Michael acceptors; the ylide attacks the beta-carbon, followed by ring closure and expulsion of DMSO.

-

-

Quench: Pour into ice water and extract with Et2O.

-

Yield: Typically >80% yield; exclusively trans-diastereoselectivity (thermodynamic control).

Comparison of Methods

| Feature | Method A: Co(II) MRC | Method B: Rh(II) N-Oxide | Method C: Corey-Chaykovsky |

| Enantioselectivity | High (>90% ee) | Moderate to High | None (Racemic) |

| Diastereoselectivity | Tunable (trans-selective) | trans-selective | trans-selective |

| Catalyst Sensitivity | Tolerates Pyridines | Poisoned by Pyridines | N/A (Stoichiometric) |

| Operational Ease | One-pot | 3 Steps (Protect/React/Deprotect) | Simple, Scalable |

| Safety | Diazo handling required | Diazo handling required | NaH handling required |

Safety & Handling (Critical)

-